Ceftibuten

Beschreibung

This compound is a third-generation cephalosporin antibiotic that is orally-administered. It is typically used to treat acute bacterial exacerbations of chronic bronchitis (ABECB), acute bacterial otitis media, pharyngitis, and tonsilitis.

This compound is a Cephalosporin Antibacterial.

This compound is a semisynthetic, beta-lactamase-stable, third-generation cephalosporin with antibacterial activity. This compound binds to and inactivates penicillin-binding proteins (PBPs) located on the inner membrane of the bacterial cell wall. PBPs are enzymes involved in the terminal stages of assembling the bacterial cell wall and in reshaping the cell wall during growth and division. Inactivation of PBPs interferes with the cross-linkage of peptidoglycan chains necessary for bacterial cell wall strength and rigidity. This results in the weakening of the bacterial cell wall and causes cell lysis.

This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1995 and has 3 approved and 2 investigational indications.

This compound is a third-generation cephalosporin antibiotic. It is an orally-administered agent. Cefalexin is used to treat acute bacterial exacerbations of chronic bronchitis (ABECB), acute bacterial otitis media, pharyngitis, and tonsilitis.

A cephalosporin antibacterial agent that is used in the treatment of infections, including urinary-tract and respiratory-tract infections.

See also: Cephalexin (related); Cefazolin (related); Cefuroxime (related) ... View More ...

Structure

3D Structure

Eigenschaften

IUPAC Name |

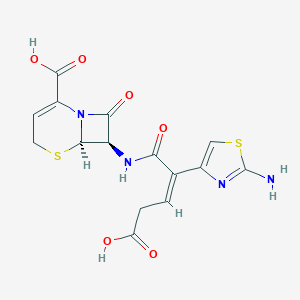

(6R,7R)-7-[[(Z)-2-(2-amino-1,3-thiazol-4-yl)-4-carboxybut-2-enoyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N4O6S2/c16-15-17-7(5-27-15)6(1-2-9(20)21)11(22)18-10-12(23)19-8(14(24)25)3-4-26-13(10)19/h1,3,5,10,13H,2,4H2,(H2,16,17)(H,18,22)(H,20,21)(H,24,25)/b6-1-/t10-,13-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNJFKXSSGBWRBZ-BJCIPQKHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=C(N2C(S1)C(C2=O)NC(=O)C(=CCC(=O)O)C3=CSC(=N3)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C=C(N2[C@H](S1)[C@@H](C2=O)NC(=O)/C(=C\CC(=O)O)/C3=CSC(=N3)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N4O6S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4045925 | |

| Record name | Ceftibuten | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4045925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

410.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Ceftibuten | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015485 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

7.05e-02 g/L | |

| Record name | Ceftibuten | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015485 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

97519-39-6 | |

| Record name | Ceftibuten | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=97519-39-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ceftibuten [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097519396 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ceftibuten | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01415 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | ceftibuten | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758925 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ceftibuten | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4045925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 97519-39-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CEFTIBUTEN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IW71N46B4Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Ceftibuten | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015485 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of Ceftibuten on Bacterial Cell Walls

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ceftibuten is a third-generation oral cephalosporin antibiotic that exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall. This guide provides a detailed technical overview of the molecular mechanism of action of this compound, with a focus on its interaction with penicillin-binding proteins (PBPs). It includes a summary of available quantitative data on its binding affinities, detailed experimental protocols for assessing PBP binding, and visual representations of the key pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in the fields of microbiology, pharmacology, and drug development.

Introduction

The bacterial cell wall is a vital structure that provides mechanical strength and protects the bacterium from osmotic lysis. It is primarily composed of peptidoglycan, a complex polymer of sugars and amino acids. The final step in peptidoglycan synthesis, the cross-linking of peptide side chains, is catalyzed by a family of enzymes known as penicillin-binding proteins (PBPs). β-lactam antibiotics, including cephalosporins like this compound, are structural analogs of the D-Ala-D-Ala terminus of the peptidoglycan precursor, allowing them to act as suicide inhibitors of PBPs. By covalently binding to the active site of these enzymes, they disrupt cell wall synthesis, leading to cell death.[1]

This compound is distinguished by its high stability in the presence of many plasmid-mediated β-lactamases, enzymes that can inactivate many other β-lactam antibiotics.[2][3] Its primary mechanism of action involves the targeted inhibition of specific PBPs, leading to a cascade of events that ultimately results in bacterial lysis.

Mechanism of Action: Targeting Penicillin-Binding Proteins

The bactericidal activity of this compound is a direct consequence of its ability to covalently acylate the active site serine residue of essential PBPs.[4] This irreversible binding inactivates the transpeptidase function of the PBP, thereby preventing the cross-linking of the peptidoglycan chains. The specific affinity of this compound for different PBPs determines its spectrum of activity and the morphological changes it induces in susceptible bacteria.

Primary Target: Penicillin-Binding Protein 3 (PBP3)

In many Gram-negative bacteria, including members of the Enterobacteriaceae and Haemophilus influenzae, the primary target of this compound is Penicillin-Binding Protein 3 (PBP3).[2][3][5] PBP3 is a crucial enzyme involved in the formation of the septum during cell division. Inhibition of PBP3 by this compound leads to the formation of long, filamentous bacterial forms as the bacteria continue to grow but are unable to divide.[6] This ultimately results in cell lysis and death.

Quantitative Analysis of this compound-PBP Interactions

Table 1: Penicillin-Binding Protein (PBP) Affinity of this compound and Comparator Cephalosporins

| Organism | PBP | This compound IC50 (µg/mL) | Comparator Cephalosporin | Comparator IC50 (µg/mL) | Reference |

| Respiratory Pathogens (General) | PBP3 | Primary Target | - | - | [2][3][5] |

| Escherichia coli K-12 | PBP3 | - | Cefepime | ≤ 0.5 | [3] |

| PBP2 | - | Cefepime | < 10 | [3] | |

| Pseudomonas aeruginosa SC8329 | PBP3 | - | Cefepime | < 0.0025 | [3] |

| PBP2 | - | Cefepime | > 25 | [3] |

Note: Specific IC50 values for this compound are not widely reported in the public literature. The table indicates its primary target and provides comparator data to contextualize its likely affinity.

Table 2: Minimum Inhibitory Concentrations (MICs) of this compound against Key Pathogens

| Bacterial Species | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference |

| Haemophilus influenzae | - | 0.06 - 2 | [7] |

| Moraxella catarrhalis | - | 0.25 - 4 | [7] |

| Streptococcus pneumoniae (penicillin-susceptible) | - | 16 | [2][5] |

| Enterobacteriaceae (most) | ≤ 0.13 | ≤ 8 | [7] |

Experimental Protocols

The determination of PBP binding affinity is crucial for understanding the mechanism of action of β-lactam antibiotics. The following is a generalized protocol based on commonly cited methodologies for competitive PBP binding assays.

Competitive PBP Binding Assay using Fluorescent Penicillin

This protocol describes a method to determine the IC50 of a test compound (e.g., this compound) for various PBPs by measuring its ability to compete with a fluorescently labeled penicillin derivative (e.g., Bocillin™ FL) for binding to PBPs.

Materials:

-

Bacterial strain of interest

-

Growth medium (e.g., Luria-Bertani broth, Brain Heart Infusion broth)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Test antibiotic (this compound) at various concentrations

-

Fluorescent penicillin (e.g., Bocillin™ FL Penicillin, Sodium Salt)

-

Lysozyme (for Gram-positive bacteria)

-

DNase I

-

Protease inhibitor cocktail

-

Sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) equipment

-

Fluorescence imaging system

Procedure:

-

Bacterial Culture and Membrane Preparation:

-

Grow the bacterial strain of interest to the mid-logarithmic phase.

-

Harvest the cells by centrifugation.

-

Wash the cell pellet with PBS.

-

For Gram-positive bacteria, treat with lysozyme to generate protoplasts.

-

Lyse the cells by sonication or French press in the presence of DNase I and a protease inhibitor cocktail.

-

Centrifuge the lysate at a low speed to remove unlysed cells and debris.

-

Centrifuge the supernatant at high speed (e.g., >100,000 x g) to pellet the cell membranes.

-

Resuspend the membrane pellet in PBS and determine the protein concentration.

-

-

Competitive Binding:

-

In separate microcentrifuge tubes, pre-incubate aliquots of the membrane preparation with serial dilutions of this compound for a specified time (e.g., 10-30 minutes) at a specific temperature (e.g., 37°C). Include a control with no antibiotic.

-

Add a fixed, subsaturating concentration of fluorescent penicillin to each tube and incubate for a further 10-15 minutes.

-

-

SDS-PAGE and Fluorescence Detection:

-

Stop the reaction by adding SDS-PAGE sample buffer and heating.

-

Separate the membrane proteins by SDS-PAGE.

-

Visualize the fluorescently labeled PBPs using a fluorescence imaging system.

-

-

Data Analysis:

-

Quantify the fluorescence intensity of each PBP band in each lane.

-

Calculate the percentage of inhibition of fluorescent penicillin binding for each concentration of this compound compared to the control lane (no this compound).

-

Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value for each PBP.

-

Visualizing the Mechanism and Workflows

Diagrams generated using Graphviz (DOT language) can effectively illustrate the complex biological pathways and experimental procedures involved in the study of this compound's mechanism of action.

Signaling Pathway: Inhibition of Peptidoglycan Synthesis

Caption: Molecular mechanism of this compound action on bacterial cell wall synthesis.

Experimental Workflow: Competitive PBP Binding Assay

Caption: Experimental workflow for determining PBP binding affinity.

Conclusion

This compound's mechanism of action is centered on its high-affinity binding to and subsequent inhibition of essential penicillin-binding proteins, with a particular preference for PBP3 in many clinically relevant Gram-negative pathogens. This targeted disruption of peptidoglycan synthesis leads to bacterial cell death. The stability of this compound to many β-lactamases further enhances its clinical utility. A deeper understanding of the quantitative aspects of its interactions with a broader range of PBPs from diverse bacterial species will be invaluable for optimizing its use, predicting resistance mechanisms, and guiding the development of future antimicrobial agents. The experimental protocols and conceptual frameworks presented in this guide provide a foundation for further research in this critical area.

References

- 1. Antimicrobial Resistance in Haemophilus influenzae - PMC [pmc.ncbi.nlm.nih.gov]

- 2. In vitro activity of this compound against Haemophilus influenzae and Branhamella catarhallis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Comparison of cefepime, cefpirome, and cefaclidine binding affinities for penicillin-binding proteins in Escherichia coli K-12 and Pseudomonas aeruginosa SC8329 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Profiling of β-lactam selectivity for penicillin-binding proteins in Escherichia coli strain DC2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound--in-vitro activity against respiratory pathogens, beta-lactamase stability and mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Sub-minimum inhibitory concentrations of this compound reduce adherence of Escherichia coli to human cells and induces formation of long filaments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. contagionlive.com [contagionlive.com]

Navigating the Stereochemistry of Ceftibuten: An In-depth Technical Guide to the In Vitro Activity of its Cis- and Trans-Isomers

For Immediate Release

Abstract

Ceftibuten, a third-generation oral cephalosporin, is a critical agent in the management of respiratory and urinary tract infections. Administered as the cis-isomer, this compound undergoes in vivo isomerization to its trans-counterpart. This guide provides a comprehensive analysis of the antibacterial activities of both this compound isomers, detailing their relative potencies and the experimental methodologies used for their evaluation. Quantitative data are presented to offer a clear comparison of the isomers' effects on various bacterial pathogens. This document is intended for researchers, scientists, and professionals in drug development seeking a deeper understanding of this compound's stereoisomeric pharmacology.

Introduction

This compound exerts its bactericidal effects by inhibiting the synthesis of the bacterial cell wall through binding to essential penicillin-binding proteins (PBPs)[1]. The drug is administered in its active geometric isomer form, cis-ceftibuten. Following oral administration, a portion of the cis-isomer is converted to the trans-isomer[1][2]. It is well-established that the trans-isomer of this compound possesses significantly lower antimicrobial potency, estimated to be approximately one-eighth that of the cis-isomer[1][2]. Understanding the distinct activities of these two isomers is paramount for accurately interpreting pharmacokinetic and pharmacodynamic data and for optimizing therapeutic regimens.

Comparative In Vitro Antibacterial Activity

The antibacterial efficacy of an antibiotic is quantitatively expressed by its Minimum Inhibitory Concentration (MIC), the lowest concentration of the drug that prevents visible growth of a microorganism. While extensive data exists for the MIC of the active cis-isomer, data for the trans-isomer is less common. However, based on the established eight-fold lower potency, an estimated MIC for the trans-isomer can be calculated. The following table summarizes the MIC values for cis-ceftibuten against a range of common pathogens and provides an estimated MIC for the trans-isomer.

| Bacterial Species | Isomer | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference |

| Escherichia coli | cis-Ceftibuten | ≤ 0.13 | 0.25 | [3][4] |

| trans-Ceftibuten (est.) | ≤ 1.04 | 2.0 | - | |

| Haemophilus influenzae | cis-Ceftibuten | - | 0.06 - 2 | [3] |

| trans-Ceftibuten (est.) | - | 0.48 - 16 | - | |

| Moraxella catarrhalis | cis-Ceftibuten | - | 0.25 - 4 | [3] |

| trans-Ceftibuten (est.) | - | 2.0 - 32 | - | |

| Neisseria gonorrhoeae | cis-Ceftibuten | - | 0.015 - 0.5 | [3] |

| trans-Ceftibuten (est.) | - | 0.12 - 4.0 | - | |

| Salmonella spp. | cis-Ceftibuten | ≤ 0.13 | - | [3] |

| trans-Ceftibuten (est.) | ≤ 1.04 | - | - | |

| Shigella spp. | cis-Ceftibuten | ≤ 0.13 | - | [3] |

| trans-Ceftibuten (est.) | ≤ 1.04 | - | - | |

| Streptococcus pneumoniae | cis-Ceftibuten | - | 2 | [5] |

| trans-Ceftibuten (est.) | - | 16 | - | |

| Streptococcus pyogenes | cis-Ceftibuten | - | 0.5 | [5] |

| trans-Ceftibuten (est.) | - | 4.0 | - | |

| Campylobacter jejuni | cis-Ceftibuten | - | 16 | [4] |

| trans-Ceftibuten (est.) | - | 128 | - |

Note: The estimated MIC values for the trans-isomer are calculated based on the reported eight-fold lower potency compared to the cis-isomer.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The MIC values of this compound isomers are determined using standardized microdilution or agar dilution methods as outlined by the Clinical and Laboratory Standards Institute (CLSI).

Broth Microdilution Method:

-

Preparation of Bacterial Inoculum: A standardized suspension of the test bacteria is prepared in a suitable broth medium to a turbidity equivalent to a 0.5 McFarland standard. This is then further diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in the test wells.

-

Preparation of Antibiotic Dilutions: Serial two-fold dilutions of the purified cis- and trans-isomers of this compound are prepared in Mueller-Hinton broth in a 96-well microtiter plate.

-

Inoculation and Incubation: The prepared bacterial inoculum is added to each well containing the antibiotic dilutions. The plates are incubated at 35-37°C for 16-20 hours.

-

Interpretation of Results: The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible growth of the bacteria.

References

- 1. This compound | C15H14N4O6S2 | CID 5282242 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. A phase I, randomized, double-blind, placebo-controlled, ascending single- and multiple-dose study of the pharmacokinetics, safety, and tolerability of oral this compound in healthy adult subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound: a review of antimicrobial activity, spectrum and other microbiologic features - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Comparative in vitro activity of this compound (Sch 39720) against bacterial enteropathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Comparative antimicrobial activity of this compound against multiply-resistant microorganisms from Belgium - PubMed [pubmed.ncbi.nlm.nih.gov]

A Deep Dive into the Gram-Negative Spectrum of Ceftibuten: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in-vitro activity of Ceftibuten, a third-generation oral cephalosporin, against a range of clinically significant gram-negative bacteria. This document consolidates key quantitative data, outlines detailed experimental methodologies for susceptibility testing, and visualizes the underlying mechanism of action and experimental workflows.

Introduction

This compound is a potent, orally administered cephalosporin antibiotic characterized by its broad spectrum of activity against many gram-negative pathogens and its stability in the presence of many common beta-lactamases.[1][2] Its bactericidal action stems from the inhibition of bacterial cell wall synthesis, making it an effective agent in the treatment of various infections, including those of the respiratory and urinary tracts.[1][2][3] This guide focuses on its efficacy against gram-negative bacteria, presenting a compilation of minimum inhibitory concentration (MIC) data and the methodologies used to determine them.

Mechanism of Action

This compound, like other β-lactam antibiotics, exerts its bactericidal effect by interfering with the synthesis of the bacterial cell wall.[4] The primary target of this compound is the penicillin-binding proteins (PBPs), which are essential enzymes for the synthesis of peptidoglycan, a critical component of the bacterial cell wall.[2][4] By binding to these PBPs, this compound inhibits their enzymatic activity, leading to the disruption of cell wall integrity, and ultimately, cell lysis and death.[2][4] this compound's stability against many plasmid-mediated beta-lactamases enhances its effectiveness against resistant strains.[2][5]

References

- 1. This compound: a new expanded-spectrum oral cephalosporin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. What is this compound Dihydrate used for? [synapse.patsnap.com]

- 3. This compound. A review of its antibacterial activity, pharmacokinetic properties and clinical efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. What is the mechanism of this compound Dihydrate? [synapse.patsnap.com]

- 5. This compound: a review of antimicrobial activity, spectrum and other microbiologic features - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the In Vitro Activity of Ceftibuten Against Common Respiratory Pathogens

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ceftibuten is an orally administered, third-generation cephalosporin antibiotic utilized in the treatment of respiratory tract infections.[1] This document provides a comprehensive technical overview of the in vitro activity of this compound against key bacterial respiratory pathogens: Streptococcus pneumoniae, Haemophilus influenzae, and Moraxella catarrhalis. It consolidates available data on its mechanism of action, susceptibility patterns, and the standardized methodologies used for its evaluation. Quantitative data are presented in structured tables for comparative analysis, and key experimental and logical workflows are visualized using diagrams. This guide is intended to serve as a detailed resource for researchers and professionals in the fields of microbiology and drug development.

Mechanism of Action

This compound exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[1][2][3] This process is mediated through the binding of this compound to essential penicillin-binding proteins (PBPs), which are enzymes crucial for the final steps of peptidoglycan synthesis.[4] The primary molecular target for this compound has been identified as PBP 3.[5][6][7][8] By disrupting the structural integrity of the cell wall, this compound induces cell lysis and bacterial death.[3][4]

A key characteristic of this compound is its high degree of stability in the presence of many common β-lactamase enzymes.[3][5][6][8] This stability allows it to maintain potent activity against many β-lactamase-producing strains of respiratory pathogens, which are often resistant to other β-lactam antibiotics like ampicillin.[6][9]

References

- 1. This compound | C15H14N4O6S2 | CID 5282242 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. What is this compound Dihydrate used for? [synapse.patsnap.com]

- 4. What is the mechanism of this compound Dihydrate? [synapse.patsnap.com]

- 5. This compound--in-vitro activity against respiratory pathogens, beta-lactamase stability and mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. academic.oup.com [academic.oup.com]

- 8. This compound: a new orally absorbed cephalosporin. In vitro activity against strains from the United Kingdom - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Susceptibility of respiratory and urinary pathogens to this compound and other comparative drugs: results of an Italian multicenter survey. The Italian this compound Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pharmacokinetics and Oral Bioavailability of Ceftibuten: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ceftibuten is a third-generation oral cephalosporin antibiotic characterized by a favorable pharmacokinetic profile that contributes to its clinical efficacy. This technical guide provides an in-depth overview of the pharmacokinetics and oral bioavailability of this compound, with a focus on its absorption, distribution, metabolism, and excretion (ADME) properties. Detailed summaries of key pharmacokinetic parameters are presented in tabular format for easy comparison across different populations and conditions. Furthermore, this guide outlines the experimental methodologies employed in pharmacokinetic studies of this compound and includes visualizations of its absorption pathway and the general workflow of a pharmacokinetic study.

Introduction

This compound is a potent bactericidal agent that exerts its effect by inhibiting the synthesis of the bacterial cell wall.[1][2] Its clinical utility is significantly influenced by its pharmacokinetic properties, which determine the concentration and duration of the drug at the site of infection. A thorough understanding of this compound's ADME profile is therefore critical for optimizing dosing regimens and ensuring therapeutic success.

Pharmacokinetic Profile

Absorption

This compound is rapidly and well-absorbed following oral administration.[3][4][5] Studies have shown that its absorption is mediated by carrier-mediated processes, specifically the apical H+/dipeptide cotransport system (PEPT1), as well as passive diffusion.[6][7][8]

The bioavailability of this compound is estimated to be between 75% and 90% for doses up to 400 mg.[9][10] The capsule and oral suspension formulations of this compound have been demonstrated to be bioequivalent.[8][11]

The presence of food can affect the rate and extent of this compound absorption. For the oral suspension, administration with food may reduce the absorption, leading to lower blood levels.[7] Therefore, it is recommended to be taken on an empty stomach. For the capsule formulation, food can delay the time to reach maximum concentration (Tmax) and slightly decrease the peak plasma concentration (Cmax) and the area under the concentration-time curve (AUC), though this effect is generally not considered to be clinically significant.[4][12]

Distribution

Following absorption, this compound is distributed into various body tissues and fluids.[9] It has been shown to penetrate well into middle ear fluid, bronchial secretions, and sputum.[13] The apparent volume of distribution (Vd/F) is approximately 0.21 L/kg in adults and 0.5 L/kg in fasting pediatric patients.[3] this compound is about 65% bound to plasma proteins, and this binding is independent of the drug concentration in the plasma.[3]

Metabolism

This compound undergoes minimal metabolism.[1][9] A small fraction, about 10%, of the cis-ceftibuten is converted to its trans-isomer.[3][14] The trans-isomer is significantly less antimicrobially potent than the cis-isomer.[3][14]

Excretion

The primary route of elimination for this compound is renal excretion.[1][9][10] Approximately 56% of an administered dose is recovered unchanged in the urine, with an additional portion excreted in the feces.[14] The elimination half-life (t½) in adults with normal renal function is approximately 2 to 3 hours.[4][10]

Quantitative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters of this compound in various populations and under different conditions.

Table 1: Pharmacokinetic Parameters of this compound in Healthy Adults (Single 400 mg Dose)

| Parameter | Capsule | Oral Suspension | Reference(s) |

| Cmax (µg/mL) | 15.0 - 17.9 | 17.0 | [14] |

| Tmax (h) | 2.6 | 2.0 | [14] |

| AUC (µg·h/mL) | 73.7 - 80.1 | 87.0 | [14] |

| T½ (h) | 2.4 | 2.0 | [14] |

| CL/F (mL/min/kg) | 1.3 | 2.9 | [14] |

| Vd/F (L/kg) | 0.21 | - | [3] |

Table 2: Effect of Food on this compound Capsule (400 mg) Bioavailability

| Parameter | Fasted | Fed | % Change | Reference(s) |

| Cmax (µg/mL) | - | - | ↓ 18% | [14] |

| Tmax (h) | - | - | Delayed by 1.75 h | [14] |

| AUC (µg·h/mL) | - | - | ↓ 8% | [14] |

Table 3: Pharmacokinetic Parameters of this compound in Special Populations

| Population | Dose | Cmax (µg/mL) | Tmax (h) | T½ (h) | CL/F (mL/min) | Reference(s) |

| Pediatric (6mo-17yr) | 9 mg/kg | 5.0 - 19.0 | ~2.3 | 2.0 | 2.5 mL/min/kg | [15] |

| Elderly (≥65yr) | 200 mg BID | 17.5 (steady state) | - | - | - | [14] |

| Moderate Renal Impairment (CrCl 30-49 mL/min) | - | - | - | 7.1 | 30 | [14] |

| Severe Renal Impairment (CrCl 5-29 mL/min) | - | - | - | 13.4 | 16 | [14] |

| Anephric Patients | - | - | - | 22.3 | 11 | [14] |

Experimental Protocols

The determination of this compound's pharmacokinetic parameters relies on robust experimental designs and validated analytical methods.

Study Design

Pharmacokinetic studies of this compound typically involve open-label, single- or multiple-dose designs in healthy volunteers or specific patient populations.[9][12] Crossover designs are often employed to assess bioequivalence between different formulations.[11]

A typical study protocol would include:

-

Subject Recruitment: Healthy volunteers or patients meeting specific inclusion and exclusion criteria are enrolled after providing informed consent.

-

Dosing: A standardized dose of this compound (capsule or oral suspension) is administered after a period of fasting.

-

Sample Collection: Serial blood samples are collected at predefined time points before and after drug administration. Urine samples are often collected over a 24-hour period.[6]

-

Sample Processing: Plasma is separated from blood samples by centrifugation. All biological samples are stored frozen until analysis.

Analytical Methodology: High-Performance Liquid Chromatography (HPLC)

The concentration of this compound in plasma and urine is most commonly determined using a validated reverse-phase high-performance liquid chromatography (RP-HPLC) method with ultraviolet (UV) detection.[3][4][11]

4.2.1. Sample Preparation

-

Plasma: A protein precipitation step is typically performed. This involves adding a precipitating agent like acetonitrile to the plasma sample, followed by centrifugation to remove the precipitated proteins. The resulting supernatant, containing the drug, is then extracted.[4]

-

Urine: Urine samples are often diluted with the mobile phase or a suitable buffer before injection into the HPLC system.[3]

4.2.2. Chromatographic Conditions

-

Column: A C18 reversed-phase column is commonly used for the separation.[4]

-

Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., ammonium acetate or ammonium formate) is used as the mobile phase.[4] The pH of the aqueous phase is adjusted to optimize the separation.

-

Detection: The eluting compounds are detected using a UV detector, typically at a wavelength of 262 nm or 265 nm.[4]

-

Quantification: The concentration of this compound in the samples is determined by comparing the peak area of the drug to a standard curve prepared with known concentrations of this compound. An internal standard is often used to improve the accuracy and precision of the method.[4]

Visualizations

This compound Absorption Pathway

The following diagram illustrates the primary mechanism of this compound absorption in the small intestine, highlighting the role of the H+/dipeptide cotransporter PEPT1.

References

- 1. The pharmacokinetics of this compound in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Liquid chromatographic determination of this compound, a new oral cephalosporin, in human plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. journals.asm.org [journals.asm.org]

- 5. Pharmacokinetics and safety of single and repeat doses of this compound in healthy participants: a phase 1 dose escalation study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Transport characteristics of this compound, a new cephaloporin antibiotic, via the apical H+/dipeptide cotransport system in human intestinal cell line Caco-2: regulation by cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Transport characteristics of this compound, a new oral cephem, in rat intestinal brush-border membrane vesicles: relationship to oligopeptide and amino beta-lactam transport - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A phase I, randomized, double-blind, placebo-controlled, ascending single- and multiple-dose study of the pharmacokinetics, safety, and tolerability of oral this compound in healthy adult subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Recent Advances in Bioanalysis of Cephalosporins Toward Green Sample Preparation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Comparative bioavailability of this compound in capsule and suspension forms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Multiple-dose pharmacokinetics of this compound after oral administration to healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. venatorx.com [venatorx.com]

- 13. HPLC assay method for this compound in plasma and its application to pharmacokinetic study | Semantic Scholar [semanticscholar.org]

- 14. go.drugbank.com [go.drugbank.com]

- 15. researchgate.net [researchgate.net]

An In-depth Technical Guide on the pH Stability of Ceftibuten

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability of the third-generation cephalosporin, ceftibuten, under various pH conditions. Due to the limited availability of specific quantitative kinetic data for this compound in publicly accessible literature, this guide presents a framework for assessing its stability, including detailed experimental protocols and potential degradation pathways, based on established knowledge of cephalosporin chemistry. The provided data tables and reaction schemes, while illustrative of the expected behavior of this compound, are based on data from structurally similar cephalosporins and should be considered as a guide for experimental design rather than definitive values for this compound.

Introduction to this compound and its Stability

This compound is an orally administered, third-generation cephalosporin antibiotic known for its broad spectrum of activity against many Gram-negative bacteria. A key characteristic of this compound is its notable stability against many plasmid-mediated β-lactamases, which are enzymes produced by bacteria that can inactivate many β-lactam antibiotics.[1][2] This stability is a crucial attribute for its clinical efficacy. However, like all β-lactam antibiotics, the chemical stability of this compound in aqueous solutions is susceptible to variations in pH, which can lead to degradation and loss of therapeutic activity. Understanding the pH-stability profile of this compound is therefore critical for the development of stable pharmaceutical formulations, predicting its behavior in different physiological environments, and establishing appropriate storage conditions.

General Principles of Cephalosporin Degradation

The primary mechanism of degradation for cephalosporins, including this compound, is the hydrolysis of the β-lactam ring. This process can be catalyzed by hydronium ions (acid catalysis), hydroxide ions (base catalysis), or can occur spontaneously (neutral catalysis). The rate and pathway of degradation are highly dependent on the pH of the solution.

-

Acidic Conditions: Under acidic conditions, the primary degradation pathway for many cephalosporins involves the hydrolysis of the β-lactam ring. For some cephalosporins, other reactions such as the opening of the dihydrothiazine ring or reactions involving side chains can also occur.

-

Neutral Conditions: In the neutral pH range, the spontaneous hydrolysis of the β-lactam ring is often the predominant degradation pathway. The stability of cephalosporins is typically greatest in the weakly acidic to neutral pH range.

-

Alkaline Conditions: Under alkaline conditions, the degradation of cephalosporins is significantly accelerated due to hydroxide ion-catalyzed hydrolysis of the β-lactam ring. This is often the most significant factor limiting the stability of cephalosporin formulations.

Illustrative pH-Stability Data for a Third-Generation Cephalosporin

| pH | Buffer System (0.1 M) | Apparent First-Order Rate Constant (k_obs) (day⁻¹) | Half-life (t½) (days) | Percent Remaining after 7 days |

| 2.0 | Glycine-HCl | 0.045 | 15.4 | 72.9% |

| 4.0 | Acetate | 0.015 | 46.2 | 90.0% |

| 5.0 | Acetate | 0.010 | 69.3 | 93.2% |

| 6.0 | Phosphate | 0.012 | 57.8 | 91.9% |

| 7.0 | Phosphate | 0.025 | 27.7 | 83.9% |

| 7.4 | Phosphate | 0.035 | 19.8 | 78.3% |

| 8.0 | Phosphate | 0.090 | 7.7 | 53.2% |

| 9.0 | Borate | 0.250 | 2.8 | 17.4% |

Note: This data is hypothetical and intended for illustrative purposes to demonstrate the general trend of cephalosporin stability as a function of pH. Actual values for this compound would need to be determined experimentally.

Experimental Protocols for this compound Stability Studies

To accurately determine the pH-stability profile of this compound, a series of well-controlled experiments are necessary. The following protocols outline the methodologies for conducting such studies.

-

This compound dihydrate reference standard

-

High-purity water (Milli-Q or equivalent)

-

Buffer salts: Potassium chloride, hydrochloric acid, potassium hydrogen phthalate, potassium phosphate monobasic, sodium phosphate dibasic, boric acid, sodium hydroxide.

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Formic acid (or other suitable mobile phase modifier)

-

Forced degradation reagents: Hydrochloric acid (1 M), sodium hydroxide (1 M), hydrogen peroxide (30%).

A series of buffer solutions covering a wide pH range (e.g., pH 2 to 10) should be prepared at a constant ionic strength (e.g., 0.1 M or 0.5 M) to minimize the effect of buffer salts on the degradation kinetics.

-

Prepare a stock solution of this compound in a suitable solvent (e.g., water or a water/acetonitrile mixture) at a known concentration (e.g., 1 mg/mL).

-

For each pH to be studied, dilute the stock solution with the corresponding buffer to a final concentration suitable for analysis (e.g., 100 µg/mL).

-

Transfer the solutions into sealed, amber glass vials to protect from light.

-

Place the vials in a constant temperature bath or incubator set to the desired temperature (e.g., 37°C, 50°C, 60°C).

-

At predetermined time intervals, withdraw an aliquot from each vial, neutralize if necessary, and dilute to the appropriate concentration for analysis.

A validated stability-indicating high-performance liquid chromatography (HPLC) method is essential for accurately quantifying the remaining this compound and separating it from its degradation products.

-

Column: A reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is commonly used for cephalosporin analysis.

-

Mobile Phase: A gradient or isocratic elution with a mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) is typically employed. The pH of the aqueous phase should be optimized for peak shape and resolution.

-

Flow Rate: A typical flow rate is 1.0 mL/min.

-

Detection: UV detection at a wavelength where this compound has significant absorbance (e.g., around 262 nm) is appropriate.

-

Method Validation: The HPLC method must be validated according to ICH guidelines to ensure it is specific, accurate, precise, linear, and robust for the analysis of this compound in the presence of its degradation products.

Forced degradation studies are performed to generate the potential degradation products of this compound and to demonstrate the specificity of the analytical method.

-

Acid Hydrolysis: Treat a solution of this compound with 0.1 M HCl at an elevated temperature (e.g., 60°C) for a specified period.

-

Base Hydrolysis: Treat a solution of this compound with 0.1 M NaOH at room temperature or a slightly elevated temperature for a specified period.

-

Oxidative Degradation: Treat a solution of this compound with 3% hydrogen peroxide at room temperature.

-

Thermal Degradation: Expose a solid sample of this compound to dry heat (e.g., 80°C).

-

Photodegradation: Expose a solution of this compound to UV light.

The stressed samples are then analyzed by the stability-indicating HPLC method to identify and quantify the degradation products.

Visualization of Experimental Workflow and Degradation Pathways

The following diagram illustrates the general workflow for conducting a pH-stability study of this compound.

Caption: Workflow for pH-dependent stability testing of this compound.

The following diagram illustrates the likely primary degradation pathways of this compound under different pH conditions, based on the known chemistry of cephalosporins.

References

Degradation Pathway of Ceftibuten in Aqueous Solutions: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ceftibuten is a third-generation oral cephalosporin antibiotic valued for its broad spectrum of activity and stability against many β-lactamases. Understanding its degradation pathway in aqueous solutions is critical for ensuring its quality, safety, and efficacy. This technical guide provides a comprehensive overview of the known and anticipated degradation pathways of this compound under various stress conditions, including hydrolysis, oxidation, and photolysis. Due to a lack of publicly available data specific to this compound, this guide leverages established degradation patterns of other cephalosporins to predict its behavior. It outlines detailed experimental protocols for conducting forced degradation studies and presents data in a structured format to facilitate comparison and analysis. Furthermore, this guide includes visualizations of the proposed degradation pathways and experimental workflows to provide a clear and concise understanding of the processes involved.

Introduction

This compound's chemical structure, characterized by a β-lactam ring fused to a dihydrothiazine ring, is the primary determinant of its antibacterial activity. However, this core structure is also susceptible to degradation under various environmental conditions. Factors such as pH, temperature, light, and the presence of oxidizing agents can lead to the formation of degradation products that may be inactive or, in some cases, immunogenic. Therefore, a thorough understanding of this compound's degradation profile is paramount for the development of stable formulations and robust analytical methods.

While specific studies on the complete degradation pathway of this compound are limited in publicly accessible literature, it is known that approximately 10% of this compound is converted to its trans-isomer in vivo, which exhibits significantly lower antimicrobial potency.[1] This guide will extrapolate from the known degradation mechanisms of other cephalosporins to propose a likely degradation pathway for this compound.

Proposed Degradation Pathways of this compound

The primary routes of degradation for cephalosporins in aqueous solutions are hydrolysis and, to a lesser extent, photolysis and oxidation.

Hydrolytic Degradation

Hydrolysis is the most common degradation pathway for β-lactam antibiotics. The rate and products of hydrolysis are highly dependent on the pH of the solution.

-

Acidic Conditions: Under acidic conditions, the β-lactam ring of cephalosporins is susceptible to hydrolysis, leading to the formation of inactive penillic acids. For this compound, this would likely involve the opening of the β-lactam ring to form a this compound-penillic acid derivative.

-

Neutral Conditions: In neutral aqueous solutions, the primary degradation is also the hydrolysis of the β-lactam ring, although generally at a slower rate than in acidic or basic conditions.

-

Basic Conditions: Under basic conditions, the β-lactam ring is rapidly hydrolyzed, leading to the formation of various degradation products, including the inactive penicilloic acid derivative.

Photolytic Degradation

Exposure to light, particularly ultraviolet (UV) radiation, can induce the degradation of cephalosporins. The specific photoproducts of this compound have not been characterized in the available literature. However, studies on other cephalosporins suggest that photolysis can lead to complex reactions, including cleavage of the β-lactam and thiazolidine rings.

Oxidative Degradation

Oxidative stress, for instance, in the presence of hydrogen peroxide, can also contribute to the degradation of cephalosporins. The sulfur atom in the dihydrothiazine ring is a potential site for oxidation, which can lead to the formation of sulfoxide derivatives.

Proposed Hydrolytic Degradation Pathway of this compound

Caption: Proposed hydrolytic degradation pathway of this compound.

Quantitative Data Summary

Specific quantitative data on the degradation of this compound is scarce. The following table summarizes analogous data from other cephalosporins to provide an expected range of stability.

| Cephalosporin | Condition | Parameter | Value | Reference |

| Cefixime | pH 1-9, 25°C | Hydrolysis Rate | Very slow at pH 4-7, faster at lower pH, rapid at higher pH | [2] |

| Cefaclor | Aqueous Acidic | Degradation Products | Thiazole derivatives, pyrazine derivatives, hydrolysis products | [3] |

| Cefditoren Pivoxil | Hydrolytic (Acid, Base, Neutral) | Susceptibility | Susceptible | [4] |

| Cephalexin | 60°C, varying pH | Degradation Kinetics | Pseudo-first-order | [5] |

Experimental Protocols for Forced Degradation Studies

To comprehensively investigate the degradation pathway of this compound, a forced degradation study should be conducted according to ICH guidelines Q1A(R2).[6][7] The following protocols are recommended:

General Sample Preparation

Prepare a stock solution of this compound in a suitable solvent (e.g., water or a mixture of water and a co-solvent if solubility is an issue) at a concentration of approximately 1 mg/mL.

Hydrolytic Degradation

-

Acidic Hydrolysis: Mix the this compound stock solution with an equal volume of 0.1 N HCl. Heat the solution at a controlled temperature (e.g., 60-80°C) for a specified period (e.g., 2, 4, 8, 24 hours). Neutralize the samples with 0.1 N NaOH before analysis.

-

Basic Hydrolysis: Mix the this compound stock solution with an equal volume of 0.1 N NaOH. Keep the solution at room temperature for a specified period, taking samples at various time points (e.g., 30 min, 1, 2, 4 hours) due to the expected rapid degradation. Neutralize the samples with 0.1 N HCl before analysis.

-

Neutral Hydrolysis: Reflux the this compound stock solution in water at a controlled temperature (e.g., 60-80°C) for a specified period (e.g., 24, 48, 72 hours).

Oxidative Degradation

Mix the this compound stock solution with an equal volume of a hydrogen peroxide solution (e.g., 3-30%). Store the solution at room temperature and protect it from light for a specified period (e.g., 24 hours).

Photolytic Degradation

Expose the this compound stock solution in a photostability chamber to a light source that provides both UV and visible light, as specified in ICH guideline Q1B. A control sample should be wrapped in aluminum foil to protect it from light.

Thermal Degradation

Expose a solid sample of this compound to dry heat at a controlled temperature (e.g., 80-105°C) for a specified period. Dissolve the sample in a suitable solvent before analysis.

Analytical Methodology

A stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) coupled with a Diode-Array Detector (DAD) and a Mass Spectrometer (MS), is required to separate and identify the degradation products.

Forced Degradation Experimental Workflow

Caption: General workflow for a forced degradation study of this compound.

Conclusion

References

- 1. This compound | C15H14N4O6S2 | CID 5282242 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Degradation kinetics and mechanisms of a new cephalosporin, cefixime, in aqueous solution [pubmed.ncbi.nlm.nih.gov]

- 3. Isolation and structure elucidation of the major degradation products of cefaclor formed under aqueous acidic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Identification and Characterization of Hydrolytic Degradation Products of Cefditoren Pivoxil using LC and LC-MS/TOF - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Kinetics of degradation of cefazolin and cephalexin in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. resolvemass.ca [resolvemass.ca]

- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

Ceftibuten's Impact on Bacterial Morphology and Filamentation: A Technical Guide

Authored for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ceftibuten, a third-generation oral cephalosporin, demonstrates significant antibacterial efficacy, particularly against a wide range of Gram-negative pathogens.[1][2] Its mechanism of action, centered on the inhibition of bacterial cell wall synthesis, leads to distinct and measurable changes in bacterial morphology, most notably cell elongation or filamentation.[3][4] This technical guide provides an in-depth analysis of this compound's effects on bacterial structure, summarizes key quantitative data, outlines relevant experimental protocols for studying these phenomena, and visualizes the underlying mechanisms and workflows. Understanding these morphological consequences is crucial for both elucidating the pharmacodynamics of this compound and for the development of advanced antimicrobial susceptibility testing methods.

Core Mechanism of Action: Targeting PBP3

This compound exerts its bactericidal effects by targeting and inhibiting penicillin-binding proteins (PBPs), which are essential enzymes in the synthesis of the peptidoglycan layer of the bacterial cell wall.[5][6][7] The defining characteristic of this compound is its high affinity for Penicillin-Binding Protein 3 (PBP3).[4][8][9]

PBP3 plays a critical role in the final stages of cell division, specifically in the formation of the septum that divides a mother cell into two daughter cells.[10][11] By binding to and inactivating PBP3, this compound effectively blocks septum synthesis and cell division. However, the inhibition of PBP3 does not halt cellular growth; the bacterium continues to increase in mass and length.[11] This uncoupling of growth from division results in the formation of long, filamentous cells.[4][10] This singular inhibition of PBP3 is ultimately bactericidal.[11]

Figure 1: Mechanism of this compound-induced filamentation.

Quantitative Data on Morphological Effects

The induction of filamentation by this compound is dependent on both the antibiotic concentration and the duration of exposure. Studies on Escherichia coli have shown that these effects are prominent even at sub-minimum inhibitory concentrations (sub-MICs).[3][4]

Table 1: Morphological Changes in E. coli Induced by Sub-MICs of this compound

| This compound Conc. (Fraction of MIC*) | Time of Incubation (hours) | Observed Morphological Effect | Source |

|---|---|---|---|

| 1/2 MIC to 1/32 MIC | Not Specified | Significant reduction in bacterial adhesion | [3] |

| 1/2 MIC to 1/128 MIC | Up to 18 | Formation of normal shapes, short and long filaments, and bacterial ghosts | [4] |

| 1/8 MIC | 8 to 18 | Greatest degree of filamentation observed | [4] |

| 1/2 MIC | 8 to 18 | Less filamentation than at 1/8 MIC | [4] |

*The MIC for the tested E. coli strain was 0.5 µg/ml.[3]

Table 2: this compound Minimum Inhibitory Concentrations (MICs) for Various Bacteria

| Bacterial Species | Strain | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Source |

|---|---|---|---|---|---|

| Escherichia coli | ATCC 25922 | 0.12 - 0.5 | - | - | [12] |

| Escherichia coli | Clinical Isolates | - | ≤ 0.13 | - | [1] |

| Klebsiella pneumoniae | ATCC 700603 | 0.25 - 1 | - | - | [12] |

| Haemophilus influenzae | Clinical Isolates | - | - | 0.06 - 2 | [1] |

| Moraxella catarrhalis | Clinical Isolates | - | - | 0.25 - 4 | [1] |

| Streptococcus pneumoniae | Clinical Isolates | - | - | 16 |[9] |

Experimental Protocols

Investigating the morphological effects of this compound requires precise protocols for bacterial culture, antibiotic exposure, and imaging. Below are detailed methodologies for inducing and quantifying filamentation.

Protocol 1: Induction and Microscopic Observation of Filamentation

This protocol outlines the fundamental steps to qualitatively observe this compound-induced filamentation, based on established methodologies.[4]

-

Bacterial Strain and Culture Preparation:

-

Select a susceptible bacterial strain, such as Escherichia coli ATCC 25922.

-

Grow an overnight culture in a suitable broth medium (e.g., Tryptic Soy Broth) at 37°C.

-

-

Determination of Minimum Inhibitory Concentration (MIC):

-

Perform a standard broth microdilution assay according to CLSI guidelines to determine the exact MIC of this compound for the selected strain.

-

-

Preparation of Sub-MIC this compound Concentrations:

-

Prepare serial dilutions of this compound in the broth medium to achieve concentrations ranging from 1/2 MIC to 1/128 MIC (e.g., for a 0.5 µg/mL MIC, prepare solutions of 0.25, 0.125, 0.0625 µg/mL, etc.).

-

-

Exposure and Incubation:

-

Dilute the overnight bacterial culture to a standardized inoculum (e.g., 5 x 10⁵ CFU/mL).

-

Inoculate the prepared this compound dilutions and a no-antibiotic control with the bacterial suspension.

-

Incubate the cultures at 37°C for various time points (e.g., 2, 4, 8, 12, 18 hours).

-

-

Microscopic Analysis:

-

At each time point, withdraw an aliquot from each culture.

-

Prepare wet mounts or use a fixation protocol (e.g., with 2.5% glutaraldehyde) for more stable imaging.[13]

-

Observe the samples using phase-contrast or scanning electron microscopy (SEM) to assess cell length, shape, and the presence of filaments or other morphological abnormalities.[14][15]

-

Protocol 2: Automated Quantification of Bacterial Filamentation

This protocol describes a high-throughput method for quantitatively analyzing morphological changes using automated microscopy and image analysis.[16][17]

-

System Setup:

-

Utilize a 3D digital time-lapse microscopy system (e.g., oCelloScope) capable of automated image acquisition.

-

-

Sample Preparation and Exposure:

-

Prepare bacterial cultures and a range of this compound concentrations as described in Protocol 1.

-

Load the samples into a microtiter plate suitable for the imaging system.

-

-

Automated Time-Lapse Imaging:

-

Program the system to acquire images from each well at regular intervals (e.g., every 10-20 minutes) over a prolonged period (e.g., 18-24 hours) under controlled temperature conditions (37°C).

-

-

Image Processing and Analysis:

-

Employ an automated image analysis algorithm designed to identify individual bacterial cells and filaments.

-

The algorithm should be capable of segmenting cells from the background and measuring key morphological parameters, such as the length and width of each object.

-

-

Data Quantification and Output:

-

The software processes the measurements to generate quantitative data, including:

-

Average cell length over time for each antibiotic concentration.

-

Distribution of cell lengths at specific time points.

-

Percentage of cells classified as "filamentous" (defined by a length threshold, e.g., >5 µm).

-

-

Plot the results to visualize the kinetics of filamentation in response to different this compound concentrations.

-

Figure 2: Workflow for automated quantification of filamentation.

Conclusion and Implications

This compound's potent and specific activity against PBP3 makes it a strong inducer of filamentation in susceptible Gram-negative bacteria. This morphological change is a direct consequence of its mechanism of action, blocking cell division while permitting continued cell growth. The phenomenon is observable and quantifiable at sub-inhibitory concentrations, highlighting that this compound's biological activity extends below the MIC.[3][4]

For drug development professionals and researchers, these findings have several implications:

-

Pharmacodynamic Insights: The study of filamentation provides a visual and measurable readout of drug-target engagement in bacteria.

-

Advanced Susceptibility Testing: Traditional antimicrobial susceptibility tests relying on turbidity can be confounded by filamentation, which may be misinterpreted as growth.[16][17] Methods that incorporate morphological analysis could provide faster and more accurate susceptibility results.

-

Clinical Efficacy: The formation of filaments and subsequent cell lysis contribute to the bactericidal activity of this compound, underpinning its clinical effectiveness in treating infections caused by susceptible pathogens.[2][3]

Further research utilizing the protocols outlined herein can deepen our understanding of the complex interactions between β-lactam antibiotics and bacterial physiology, paving the way for novel diagnostic and therapeutic strategies.

References

- 1. This compound: a review of antimicrobial activity, spectrum and other microbiologic features - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Antibacterial activity of this compound, a new oral third generation cephalosporin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Sub-minimum inhibitory concentrations of this compound reduce adherence of Escherichia coli to human cells and induces formation of long filaments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Kinetics of filamentation of Escherichia coli induced by different sub-MICs of this compound at different times - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. What is the mechanism of this compound Dihydrate? [synapse.patsnap.com]

- 6. This compound - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 7. medkoo.com [medkoo.com]

- 8. This compound--in-vitro activity against respiratory pathogens, beta-lactamase stability and mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound: a new orally absorbed cephalosporin. In vitro activity against strains from the United Kingdom - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Penicillin-binding protein 3 sequence variations reduce susceptibility of Pseudomonas aeruginosa to β-lactams but inhibit cell division - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Inhibition of penicillin-binding protein 3 of Escherichia coli K-12. Effects upon growth, viability and outer membrane barrier function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Determination of MIC Quality Control Ranges for this compound-Avibactam (Fixed 4 μg/mL), a Novel β-Lactam/β-Lactamase Inhibitor Combination - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Optimization of fixation methods for observation of bacterial cell morphology and surface ultrastructures by atomic force microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Guidelines for a Morphometric Analysis of Prokaryotic and Eukaryotic Cells by Scanning Electron Microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Automated image analysis for quantification of filamentous bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

The Expanding Potential of Ceftibuten in Combination Therapies: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ceftibuten, an orally administered third-generation cephalosporin, has a well-established safety profile and is effective against a range of Gram-negative and select Gram-positive pathogens.[1][2][3] Its mechanism of action involves the inhibition of bacterial cell wall synthesis through binding to penicillin-binding proteins (PBPs), leading to bacterial cell lysis.[1][3] However, the rise of antimicrobial resistance, particularly through the production of β-lactamases, has limited the empirical use of many β-lactam antibiotics, including this compound, as monotherapy. This technical guide explores the burgeoning potential of this compound in combination therapies, a strategy designed to overcome resistance mechanisms and broaden its spectrum of activity. We will delve into the synergistic interactions of this compound with various agents, present quantitative data from in vitro and in vivo studies, provide detailed experimental protocols for assessing these combinations, and visualize the underlying mechanisms and workflows.

The Rationale for this compound Combination Therapies

The primary driver for exploring this compound in combination therapies is the circumvention of antibiotic resistance. The most prevalent mechanism of resistance to β-lactam antibiotics is the enzymatic degradation of the β-lactam ring by β-lactamases.[4] Combining this compound with a β-lactamase inhibitor (BLI) can protect it from hydrolysis, thereby restoring its activity against otherwise resistant bacteria.[4] Furthermore, combining this compound with agents that have different mechanisms of action, such as those that disrupt the bacterial membrane, can lead to synergistic killing of multidrug-resistant pathogens.[5]

This compound in Combination with β-Lactamase Inhibitors

The combination of this compound with various β-lactamase inhibitors has shown significant promise in preclinical and clinical development. These combinations are primarily aimed at treating infections caused by extended-spectrum β-lactamase (ESBL)-producing Enterobacterales.

This compound and Clavulanate

Clavulanic acid is a well-established β-lactamase inhibitor. In combination with this compound, it has demonstrated restored activity against ESBL-producing Escherichia coli and Klebsiella pneumoniae.[6][7]

This compound and Avibactam

Avibactam is a non-β-lactam β-lactamase inhibitor with a broad spectrum of activity against Ambler class A, C, and some D β-lactamases. The oral combination of this compound and a prodrug of avibactam is in development for the treatment of complicated urinary tract infections (cUTIs).[8][9]

This compound and Ledaborbactam (formerly VNRX-5236)

Ledaborbactam is a novel, orally bioavailable cyclic boronate β-lactamase inhibitor. Its prodrug, ledaborbactam etzadroxil (formerly VNRX-7145), is being developed in combination with this compound. This combination has shown potent activity against Enterobacterales producing serine β-lactamases, including ESBLs and carbapenemases like KPC and OXA-48.[10][11][12][13]

Quantitative Data Summary: this compound with β-Lactamase Inhibitors

The following tables summarize the in vitro activity of this compound in combination with various β-lactamase inhibitors against a range of bacterial isolates.

Table 1: In Vitro Activity of this compound-Clavulanate against ESBL-Producing Enterobacteriaceae

| Bacterial Species | This compound MIC (mg/L) | This compound-Clavulanate MIC (mg/L) | Reference |

| E. coli (ESBL-producing) | >32 | 0.125 - 8 | [14] |

| K. pneumoniae (ESBL-producing) | >32 | 0.125 - 8 | [14] |

Table 2: In Vitro Activity of this compound-Avibactam against β-Lactamase-Positive Enterobacterales

| Bacterial Phenotype | This compound MIC90 (mg/L) | This compound-Avibactam MIC90 (mg/L) | Reference |

| ESBL-producing | >32 | 0.12 | [8] |

| KPC-producing | >32 | 0.5 | [8] |

| Chromosomal AmpC-positive | >32 | 1 | [8] |

| OXA-48-like-producing | >32 | 2 | [8] |

| Acquired AmpC-producing | >32 | 4 | [8] |

Table 3: In Vitro Activity of this compound-Ledaborbactam against this compound-Resistant Enterobacterales

| Bacterial Species | This compound MIC Range (mg/L) | This compound-Ledaborbactam (4 mg/L) MIC Range (mg/L) | Fold Reduction in MIC | Reference |

| E. coli | >32 - 128 | 0.12 - 2 | >32 to 1024 | [11] |

| E. cloacae | >32 | 0.12 - 2 | >32 to 1024 | [11] |

| K. pneumoniae | >64 - 128 | 0.12 - 2 | >32 to 1024 | [11] |

This compound in Combination with Other Antibiotics

This compound and Polymyxin B

A promising area of investigation is the combination of this compound with polymyxin B for the treatment of polymyxin/carbapenem-resistant Klebsiella pneumoniae. The proposed mechanism involves polymyxin B disrupting the bacterial outer membrane, thereby facilitating the entry of this compound to its target PBPs.[5][15][16]

Quantitative Data Summary: this compound with Polymyxin B

Table 4: Synergistic Activity of this compound-Polymyxin B against Polymyxin/Carbapenem-Resistant K. pneumoniae

| This compound MIC (mg/L) | Polymyxin B MIC (mg/L) | This compound MIC in Combination (mg/L) | Polymyxin B MIC in Combination (mg/L) | FIC Index (FICI) | Reference |

| 8 - 64 | 32 - 64 | 0.065 - 4 | 2 - 16 | 0.15 - 0.37 | [5] |

This compound and SCH 29482 (Penem)

An earlier study explored the combination of this compound with the orally absorbed penem, SCH 29482. The combination showed additive or indifferent effects against most Gram-positive species, Haemophilus, and Moraxella, with a mean Fractional Inhibitory Concentration (FIC) index of 0.75.[17] However, antagonism was observed against a significant percentage of Serratia marcescens, Citrobacter freundii, and Enterobacter cloacae isolates.[17]

Experimental Protocols

Broth Microdilution Checkerboard Assay for Synergy Testing

This method is used to determine the synergistic, additive, indifferent, or antagonistic effect of a combination of two antimicrobial agents.

Materials:

-

96-well microtiter plates

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Stock solutions of this compound and the combination agent

-

Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 108 CFU/mL) and then diluted to a final concentration of 5 x 105 CFU/mL in the wells.

Procedure:

-

Prepare serial twofold dilutions of this compound horizontally and the combination agent vertically in a 96-well plate containing CAMHB.

-

The final volume in each well should be 100 µL, with each well containing a unique combination of drug concentrations.

-

Include wells with each drug alone to determine the Minimum Inhibitory Concentration (MIC) of each individual agent. Also, include a growth control well (no antibiotics) and a sterility control well (no bacteria).

-

Inoculate each well (except the sterility control) with 100 µL of the prepared bacterial suspension.

-

Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

-

Determine the MIC of each drug alone and in combination as the lowest concentration that completely inhibits visible growth.

-

Calculate the Fractional Inhibitory Concentration Index (FICI) for each well showing no growth: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)

-

Interpret the results as follows:

-

Synergy: FICI ≤ 0.5

-

Additive/Indifference: 0.5 < FICI ≤ 4

-

Antagonism: FICI > 4

-

Time-Kill Assay

This dynamic assay provides information on the rate of bacterial killing by an antimicrobial agent or combination over time.

Materials:

-

Culture tubes with CAMHB

-

Stock solutions of this compound and the combination agent

-

Bacterial inoculum in logarithmic growth phase, diluted to a starting concentration of ~5 x 105 CFU/mL.

-

Sterile saline for serial dilutions

-

Agar plates for colony counting

Procedure:

-

Prepare culture tubes with CAMHB containing the antimicrobial agents at desired concentrations (e.g., 0.5x, 1x, 2x MIC), both alone and in combination.

-

Include a growth control tube without any antibiotic.

-

Inoculate all tubes with the prepared bacterial suspension.

-

Incubate the tubes at 37°C, often with shaking.

-

At specified time points (e.g., 0, 2, 4, 6, 8, 24 hours), withdraw an aliquot from each tube.

-

Perform serial dilutions of the aliquots in sterile saline.

-

Plate the dilutions onto agar plates and incubate for 18-24 hours.

-

Count the number of colonies (CFU/mL) for each time point.

-

Plot the log10 CFU/mL versus time for each antimicrobial condition.

-

Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL between the combination and its most active single agent at a specific time point. Bactericidal activity is defined as a ≥ 3-log10 reduction in CFU/mL from the initial inoculum.

Visualizing Mechanisms and Workflows

Logical and Mechanistic Diagrams

Caption: Synergistic mechanism of this compound and a β-Lactamase Inhibitor.

Caption: Synergistic mechanism of this compound and Polymyxin B.

Experimental Workflow Diagrams

Caption: Workflow for Broth Microdilution Checkerboard Assay.

Caption: Workflow for Time-Kill Assay.

Conclusion and Future Directions

The evidence presented in this technical guide strongly supports the continued exploration of this compound in combination therapies. The synergistic activity with β-lactamase inhibitors like clavulanate, avibactam, and ledaborbactam offers a promising strategy to combat infections caused by ESBL and carbapenemase-producing Enterobacterales. Furthermore, the combination with membrane-active agents like polymyxin B opens new avenues for treating highly resistant Gram-negative pathogens.

Future research should focus on:

-